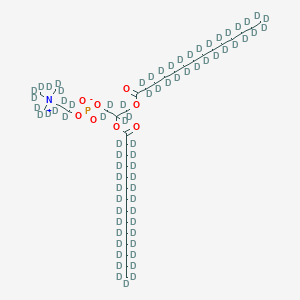
(Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 is a synthetic phospholipid commonly used in scientific research. It is a deuterated form of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, where the hydrogen atoms are replaced with deuterium. This compound is particularly valuable in studies involving lipid membranes and their interactions due to its stability and unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 typically involves the esterification of glycerol with myristic acid, followed by the introduction of the phosphocholine group. The deuteration process is achieved through the use of deuterated reagents and solvents under controlled conditions to ensure the replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and deuteration processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and specialized catalysts to facilitate the deuteration process.
Analyse Chemischer Reaktionen
Types of Reactions: (Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products of these reactions include modified phospholipids with altered functional groups, which can be used in further studies or applications.
Wissenschaftliche Forschungsanwendungen
(Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 has a wide range of applications in scientific research:
Chemistry: Used in studies of lipid chemistry and membrane dynamics.
Biology: Employed in the investigation of cell membrane structure and function.
Medicine: Utilized in drug delivery systems and the development of liposomal formulations.
Industry: Applied in the production of stable lipid-based products and formulations.
Wirkmechanismus
The mechanism of action of (Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 involves its incorporation into lipid bilayers, where it influences membrane properties such as fluidity, permeability, and stability. The deuterated form allows for detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular interactions and dynamics.
Vergleich Mit ähnlichen Verbindungen
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form, commonly used in similar applications.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with longer acyl chains, used for comparative studies of membrane properties.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: A phospholipid with unsaturated acyl chains, providing different membrane characteristics.
Uniqueness: (Rac)-1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d72 is unique due to its deuterated nature, which enhances its stability and allows for precise analytical studies. This makes it particularly valuable in research requiring detailed molecular insights.
Eigenschaften
Molekularformel |
C36H72NO8P |
|---|---|
Molekulargewicht |
750.4 g/mol |
IUPAC-Name |
[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D |
InChI-Schlüssel |
CITHEXJVPOWHKC-JRCJJVRHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)


![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)




![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)
